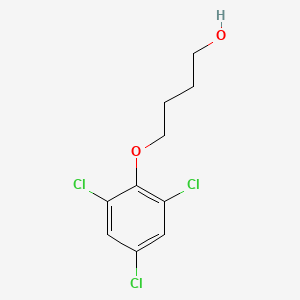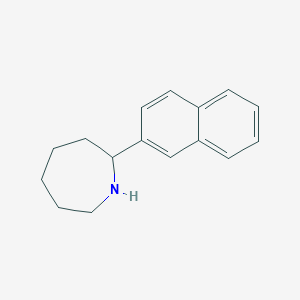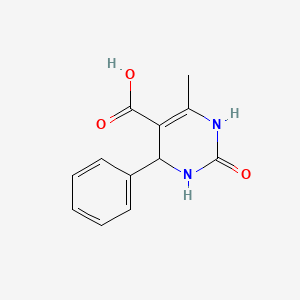
4-(2,4,6-Trichlorophenoxy)butan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
TCPP can be synthesized through various methods such as the reaction of chloro-isopropyl phosphate with 2,4,6-trichlorophenol. The synthesis process is typically carried out under controlled conditions to produce a high-purity product.Molecular Structure Analysis
The molecular formula of TCPP is C10H11Cl3O2 . The InChI key is RDPSHXAYWTWVEW-UHFFFAOYSA-N. The SMILES representation is C1=C (C=C (C (=C1Cl)OCCCCO)Cl)Cl.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into similar compounds, such as the synthesis and dielectric properties of coordination compounds with organic pesticides as ligands, provides insights into how 4-(2,4,6-Trichlorophenoxy)butan-1-ol might be synthesized and utilized in material science or as a ligand in coordination chemistry. For instance, the hydrothermal treatment of chlorophenoxy compounds with metal salts in the presence of solvents like methanol can yield molecular coordination compounds with specific dielectric properties, suggesting potential applications in materials science and electronics (Jin Yang, 2006).
Environmental and Agricultural Applications
Research on the photodegradation of azole fungicides, closely related to 4-(2,4,6-Trichlorophenoxy)butan-1-ol, explores the stability of these compounds in environmental conditions. Such studies could imply the environmental fate of 4-(2,4,6-Trichlorophenoxy)butan-1-ol and similar substances, indicating their persistence, breakdown pathways, and potential environmental impact. For instance, photodegradation studies in various solvents show the formation of different degradation products, revealing the chemical's behavior under environmental exposure and its potential accumulation or transformation in nature (S. K. Nag & P. Dureja, 1997).
Material Science and Engineering
The electrochemical study of stable N-alkoxyarylaminyl radicals can offer insights into the electrochemical properties of 4-(2,4,6-Trichlorophenoxy)butan-1-ol if it behaves similarly to these radicals. Understanding these properties can be crucial for applications in organic electronics, where such compounds might be used as organic semiconductors, conductive materials, or in the design of organic light-emitting diodes (OLEDs) and solar cells (Y. Miura & Y. Muranaka, 2006).
Eigenschaften
IUPAC Name |
4-(2,4,6-trichlorophenoxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O2/c11-7-5-8(12)10(9(13)6-7)15-4-2-1-3-14/h5-6,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSHXAYWTWVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCCCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401590 | |
| Record name | 4-(2,4,6-trichlorophenoxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trichlorophenoxy)butan-1-ol | |
CAS RN |
219313-00-5 | |
| Record name | 4-(2,4,6-trichlorophenoxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1622679.png)
![3-Amino-7-bromo-5-phenyl-1,3-dihydro-benzo[E][1,4]diazepin-2-one](/img/structure/B1622681.png)



![2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1622686.png)

![4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1622688.png)
![2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1622692.png)



![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1622700.png)
